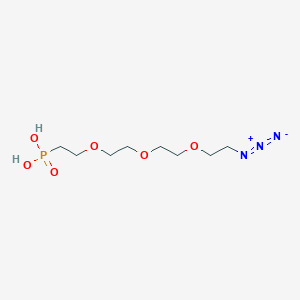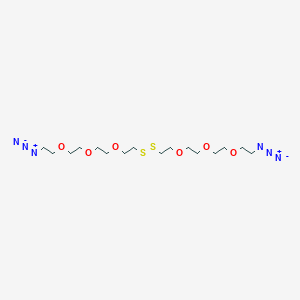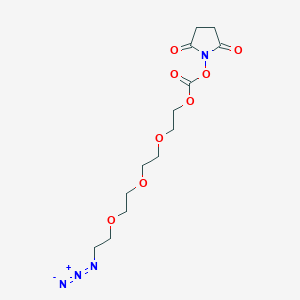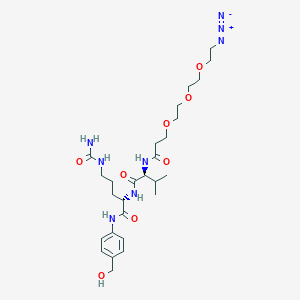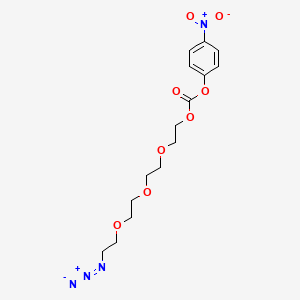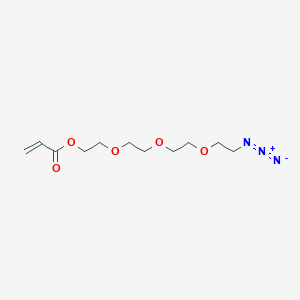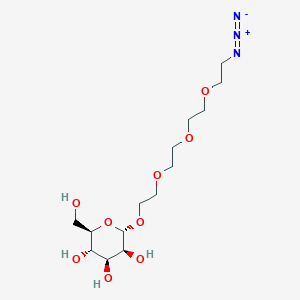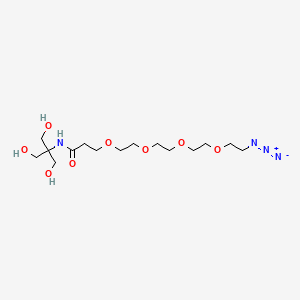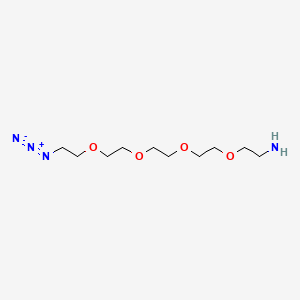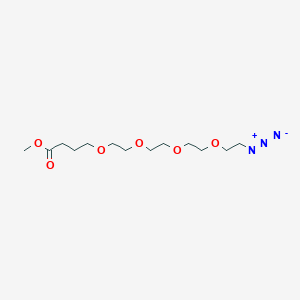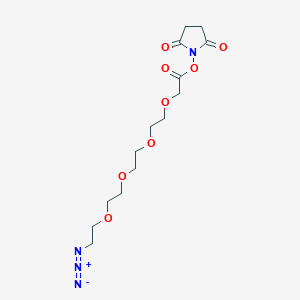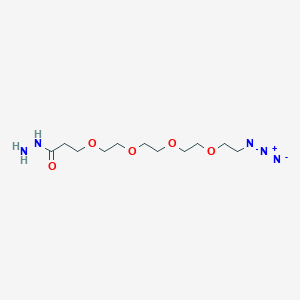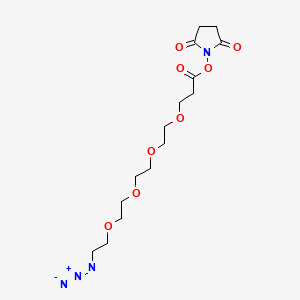
Bavarostat
Descripción general
Descripción
Bavarostat is a selective inhibitor for Histone Deacetylase 6 (HDAC6), a cytoplasmic enzyme that modulates intracellular transport and protein quality control . It has been used in Positron Emission Tomography (PET) studies to measure levels of HDAC6 in the brain . It has shown beneficial effects in disease models, including Alzheimer’s disease and amyotrophic lateral sclerosis .
Molecular Structure Analysis
Bavarostat has a complex molecular structure. It is a synthetic organic compound . The exact molecular structure is not provided in the search results.
Chemical Reactions Analysis
Bavarostat can be radiolabeled with 18F by deoxyfluorination through in situ formation of a ruthenium π-complex of the corresponding phenol precursor . This is currently the only known method suitable for the synthesis of [18F]Bavarostat .
Physical And Chemical Properties Analysis
Bavarostat has a molecular weight of 346.446 . Its elemental analysis is C, 69.34; H, 7.86; F, 5.48; N, 8.09; O, 9.24 .
Aplicaciones Científicas De Investigación
1. Alzheimer’s Disease Biomarker and Therapeutic Target
- HDAC6 Localization in the Brain : Bavarostat, especially when derivatized with 18F, is used to map out HDAC6 localization within the brain. This is particularly significant because of HDAC6's implication in Alzheimer’s disease due to its function as a Tau deacetylase, making it a potential biomarker for this disease (Watson, Hooker, & Christianson, 2022).
2. Structural Insights and Drug Design
- Influence of Fluorine on Binding : The incorporation of fluorine into Bavarostat influences its binding mode. The fluoroaromatic ring of Bavarostat orientates in a manner that the C–F group binds in the aromatic crevice of HDAC6, which is key for understanding its inhibitory mechanism. This knowledge is crucial for the design of fluorinated inhibitors of HDAC6 and PET probes (Watson et al., 2022).
3. Neurodegenerative Disorders
- Potential in Treating Neurodegenerative Diseases : Bavarostat shows promise in the treatment of neurodegenerative disorders like Alzheimer's disease and amyotrophic lateral sclerosis. It acts as a PET radioligand with high affinity and selectivity towards HDAC6, highlighting its potential as a therapeutic agent in these diseases (Celen et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[1-adamantylmethyl(methyl)amino]methyl]-3-fluoro-N-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c1-23(11-17-3-2-16(7-18(17)21)19(24)22-25)12-20-8-13-4-14(9-20)6-15(5-13)10-20/h2-3,7,13-15,25H,4-6,8-12H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZQZELTOHAHNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)C(=O)NO)F)CC23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bavarostat | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




